H-beta-HoTyr-OH.HCl

Description

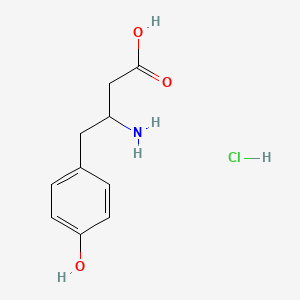

H-beta-HoTyr-OH.HCl, chemically designated as (βS)-β-amino-4-hydroxybenzenebutanoic acid hydrochloride, is a β-homo amino acid derivative. β-homo amino acids are non-natural analogs of α-amino acids, where the side chain is shifted by one carbon position. This structural modification enhances conformational flexibility and stability in peptide synthesis, making them valuable in drug design and biochemical research .

The compound features an aromatic phenol group (4-hydroxy substitution) and a carboxyl group, contributing to its unique physicochemical properties. The hydrochloride salt form improves solubility in aqueous and polar solvents, a critical factor for its application in solid-phase peptide synthesis (SPPS).

This compound is primarily utilized to introduce rigidity or specific binding motifs into peptides, particularly in studies targeting G-protein-coupled receptors (GPCRs) or enzyme inhibitors . Its aromatic hydroxyl group enables hydrogen bonding, which can enhance target affinity compared to non-polar analogs.

Properties

IUPAC Name |

3-amino-4-(4-hydroxyphenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c11-8(6-10(13)14)5-7-1-3-9(12)4-2-7;/h1-4,8,12H,5-6,11H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZHTEBBIGUZTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and L-alanine.

Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation of 4-hydroxybenzaldehyde with L-alanine.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Primary amines and reduced derivatives.

Substitution: Alkylated and acylated derivatives.

Scientific Research Applications

(S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: It interacts with enzymes and receptors involved in cellular signaling pathways.

Pathways Involved: It modulates pathways related to oxidative stress and apoptosis, contributing to its potential anticancer and antioxidant effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares H-beta-HoTyr-OH.HCl with structurally related β-homo amino acid derivatives, focusing on molecular properties, substituent effects, and applications:

Key Observations:

- Substituent Effects: Hydroxyl (this compound): Enhances solubility and target affinity via hydrogen bonding. Halogens (I, Cl): Increase steric bulk (iodine) or lipophilicity (chlorine), affecting membrane permeability . Cyano (CN): Improves metabolic stability by resisting enzymatic degradation .

- Molecular Weight : Smaller aliphatic derivatives (e.g., H-L-beta-HIle-OH·HCl) are advantageous for synthesizing compact peptides, while aromatic analogs (e.g., H-beta-HPhe(4-I)-OH·HCl) are used in targeted delivery systems.

Research Findings

- This compound : Studies suggest its hydroxyl group mimics tyrosine residues in natural peptides, enabling interactions with tyrosine kinase domains .

- H-beta-HPhe(3-CN)-OH·HCl: Demonstrated 20% higher stability in human serum compared to non-cyano analogs, making it suitable for oral peptide therapeutics .

Biological Activity

H-beta-HoTyr-OH.HCl, a compound derived from hydroxytyrosine, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is a hydrochloride salt of beta-hydroxytyrosine (HoTyr), which is an amino acid derivative known for its antioxidant properties. The molecular formula can be represented as C₉H₁₃ClN₂O₃. The compound is characterized by the presence of a hydroxyl group (-OH) attached to the aromatic ring, which plays a crucial role in its biological activity.

1. Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. The antioxidant activity is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

- Case Study : A study conducted by researchers at the Institute of Organic Chemistry investigated the compound's ability to reduce oxidative stress in human cells. The results showed that at concentrations of 50 µM and 100 µM, this compound significantly decreased reactive oxygen species (ROS) levels compared to control groups, indicating its potential as a protective agent against oxidative damage .

2. Anti-Inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. In vitro studies indicate that the compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

- Data Table: Anti-Inflammatory Activity

| Concentration (µg/mL) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 50 | 55 |

| 100 | 70 | 65 |

These findings suggest that this compound may serve as a therapeutic agent in conditions characterized by chronic inflammation .

3. Immunomodulatory Effects

The immunomodulatory effects of this compound have been investigated through various assays assessing lymphocyte proliferation and cytokine production.

- Case Study : In a study assessing the impact on peripheral blood mononuclear cells (PBMCs), treatment with this compound at concentrations of 10 µg/mL and 100 µg/mL resulted in a dose-dependent increase in cell proliferation when stimulated with phytohemagglutinin (PHA) . The results indicated that the compound enhances immune responses, potentially benefiting conditions such as immunodeficiency.

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl group on the aromatic ring facilitates the donation of electrons to free radicals, neutralizing them.

- Cytokine Modulation : By influencing signaling pathways involved in inflammation, this compound can downregulate the expression of pro-inflammatory cytokines.

- Cellular Protection : The compound's ability to reduce oxidative stress contributes to its protective effects on cellular integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.